molecular weight and structural formula of 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine
molecular weight and structural formula of 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine
Physicochemical Profiling, Synthetic Methodologies, and Pharmacophore Analysis [1]
Molecular Identity & Structural Analysis[1]
2-(2-Methoxy-4-methyl-phenoxy)-ethylamine is a specialized primary amine building block used primarily in medicinal chemistry.[1] It serves as a critical scaffold for the synthesis of adrenergic receptor modulators and CNS-active agents.[1] Structurally, it belongs to the class of phenoxyethylamines , distinguished by a creosol (2-methoxy-4-methylphenol) core linked to an ethylamine side chain.[1]
Chemical Data Matrix[1]
| Property | Specification |
| IUPAC Name | 2-(2-Methoxy-4-methylphenoxy)ethanamine |
| CAS Number | 883541-96-6 |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| Exact Mass | 181.1103 |
| SMILES | Cc1cc(OC)c(OCCN)cc1 |
| InChIKey | Derived from structure (e.g., specific isomer configuration) |
| Core Scaffold | Creosol (2-Methoxy-4-methylphenol) |
Structural Visualization
The following diagram illustrates the connectivity of the molecule, highlighting the electron-donating methoxy and methyl groups which influence the nucleophilicity of the aromatic ring.
Figure 1: Connectivity graph of 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine showing the ethylamine tail (blue) and oxygenated substituents (red).[1]
Physicochemical Properties & Solubility Profile[1][3]
Understanding the physicochemical behavior of this amine is crucial for assay development and formulation. The presence of the lipophilic methyl and methoxy groups increases the LogP compared to the unsubstituted phenoxyethylamine.
| Parameter | Value (Predicted/Exp) | Significance |
| LogP | ~1.6 – 1.9 | Moderate lipophilicity; likely blood-brain barrier (BBB) permeable.[1] |
| pKa (Base) | 9.5 ± 0.5 | Exists predominantly as a cation (NH₃⁺) at physiological pH (7.4).[1] |
| H-Bond Donors | 1 (Amine) | Key for receptor binding (e.g., Asp residue in GPCRs).[1] |
| H-Bond Acceptors | 3 (N, 2 Oxygens) | Facilitates solvent interaction.[1] |
| Solubility | High in EtOH, DMSO, DCM. | Free base is oil/low-melting solid; HCl salt is water-soluble.[1] |
Synthetic Methodologies
For research and drug development purposes, purity is paramount.[2][3] While direct alkylation of creosol with chloroethylamine is possible, it often leads to dimerization (secondary amines). Therefore, the Gabriel Synthesis or the Nitrile Reduction pathway is recommended for high-fidelity synthesis.[1]
Recommended Route: Gabriel Synthesis
This method ensures the exclusive formation of the primary amine by protecting the nitrogen during the alkylation step.
Reaction Scheme:
-
O-Alkylation: Creosol + N-(2-Bromoethyl)phthalimide → Phthalimide Intermediate.[1]
-
Deprotection: Phthalimide Intermediate + Hydrazine Hydrate → Target Amine.[1]
Figure 2: Step-wise synthetic workflow using the Gabriel Synthesis method to avoid over-alkylation.
Detailed Experimental Protocol (Gabriel Route)
Note: This protocol is adapted from standard procedures for phenoxyethylamine synthesis [1][2].[1]
Step 1: Coupling
-
Setup: In a 250 mL round-bottom flask, dissolve Creosol (10.0 mmol) in anhydrous DMF (20 mL).
-
Base Addition: Add Potassium Carbonate (K₂CO₃, 15.0 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.
-
Alkylation: Add N-(2-Bromoethyl)phthalimide (11.0 mmol) portion-wise.
-
Reaction: Heat the mixture to 80°C under N₂ atmosphere for 8 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
-
Workup: Pour into ice water. Filter the precipitated phthalimide intermediate.[1] Wash with water and cold ethanol.[1]
Step 2: Deprotection
-
Hydrolysis: Suspend the intermediate in Ethanol (30 mL). Add Hydrazine Hydrate (30.0 mmol).[1]
-
Reflux: Heat to reflux for 2-3 hours. A white precipitate (phthalhydrazide) will form.[1]
-
Isolation: Cool and filter off the solid phthalhydrazide.
-
Extraction: Concentrate the filtrate. Dissolve residue in 1M NaOH (to ensure free base) and extract with Dichloromethane (DCM).[1]
-
Purification: Dry organic layer over MgSO₄, filter, and evaporate. Convert to HCl salt using ethereal HCl for long-term storage.[1]
Analytical Characterization Expectations
To validate the synthesis, the following spectral signatures should be confirmed:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.6–6.8 ppm: 3H, multiplet (Aromatic protons of creosol core).
-
δ 4.0 ppm: 2H, triplet (O-CH ₂-CH₂-N).
-
δ 3.8 ppm: 3H, singlet (O-CH ₃).
-
δ 3.1 ppm: 2H, triplet (O-CH₂-CH ₂-N).[1]
-
δ 2.3 ppm: 3H, singlet (Ar-CH ₃).
-
δ 1.5 ppm: 2H, broad singlet (NH ₂ - disappears with D₂O shake).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated 182.11; Observed 182.1 ± 0.1.[1]
-
Applications in Drug Discovery[3][5][6]
This molecule is not merely a reagent but a privileged scaffold in medicinal chemistry.[1]
-
GPCR Ligands: The phenoxyethylamine motif mimics the catecholamine side chain (dopamine/norepinephrine).[1] It is a structural analog of the "tail" found in Carvedilol (beta-blocker) and Tamsulosin (alpha-blocker) [3].[1]
-
Linker Chemistry: The primary amine serves as a versatile handle for connecting this lipophilic "head group" to other pharmacophores (e.g., via amide coupling or reductive amination) to probe structure-activity relationships (SAR) in kinase inhibitors or ion channel modulators.[1]
-
Metabolic Stability: The 4-methyl group blocks para-metabolism on the phenyl ring, potentially extending the half-life compared to the unsubstituted analog.[1]
References
-
Matrix Scientific. (n.d.).[1] 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine Product Data. Retrieved from [1]
-
Organic Syntheses. (1953).[1] Creosol Synthesis and Properties. Org. Synth. 33, 17. (Foundational chemistry for the starting material). Retrieved from [1]
-
Google Patents. (2009).[1] WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol.[1] (Describes the industrial relevance of this chemical class). Retrieved from
-
PubChem. (n.d.).[1] Compound Summary for Creosol (2-Methoxy-4-methylphenol). Retrieved from [1]
